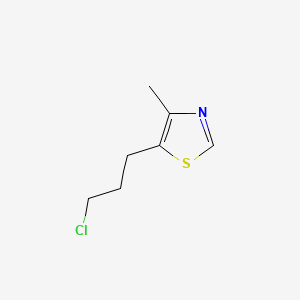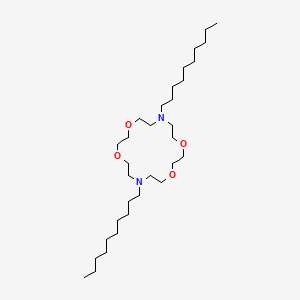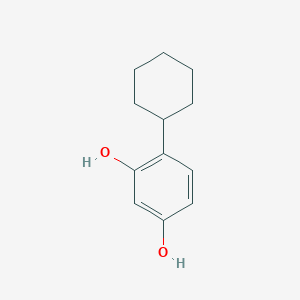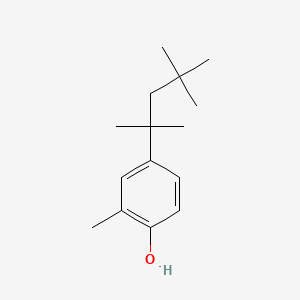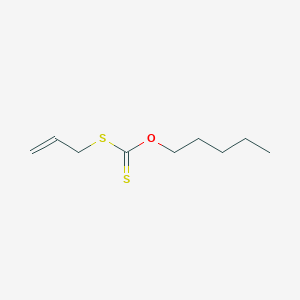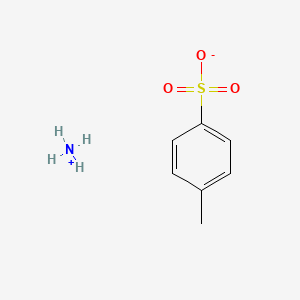
3-Chloropropyl octyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)
Wissenschaftliche Forschungsanwendungen
Biotransformation in Organic Synthesis
3-Chloropropyl and phenyl 3-hydroxypropyl sulfides, which are structurally similar to 3-Chloropropyl octyl sulfoxide, have been used in organic synthesis. These compounds can be oxidized to their corresponding sulfoxides using biotransformation with specific fungi and bacteria, producing enantiopure materials valuable as chiral starting materials for synthesizing analogs of cardiovascular agents like verapamil (Holland, Gu, Kerridge, & Willetts, 1999).
Synthesis of Sulfones
Research has shown that 3-Chloropropyl alkyl (phenyl) sulfones can be produced from the oxidative chlorination of hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides and sulfoxides. The process involves using salts of metals like FeCl3 and is integral in creating various sulfoxides (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Solvation Studies
Studies involving solvation, such as those of the bismuth(III) ion in various solvents, including dimethyl sulfoxide, have provided insights into the coordination chemistry of metal ions. Such research is crucial for understanding the properties and behavior of metal ions in different environments (Näslund, Persson, & Sandström, 2000).
Asymmetric Synthesis Applications
Sulfoxides, similar to this compound, have been recognized as potent chiral auxiliaries in asymmetric synthesis. Their high configurational stability and synthetic versatility have enabled their use in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).
Diastereoselective Synthesis
The carbanions of aryl 3-chloropropylsulfoxides react with aldehydes to form tetrahydrofurans, a reaction significant in organic chemistry for producing specific diastereomers. The diastereoselectivity of these reactions, influenced by the electronic properties of the reactants, is a critical aspect of this research (Komsta, Barbasiewicz, & Mąkosza, 2010).
Chiral Shift Reagents
Sulfoxides, including those structurally similar to this compound, have been used as chiral shift reagents in NMR spectroscopy, aiding in measuring enantiomeric excesses of various sulfoxides. This application is significant in the field of stereochemistry (Deshmukh, Duñach, Jugé, & Kagan, 1984).
Eigenschaften
CAS-Nummer |
3569-57-1 |
|---|---|
Molekularformel |
C11H23ClOS |
Molekulargewicht |
238.82 g/mol |
IUPAC-Name |
1-(3-chloropropylsulfinyl)octane |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |
InChI-Schlüssel |
WQZLBRKHBCTDOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)CCCCl |
Kanonische SMILES |
CCCCCCCCS(=O)CCCCl |
Andere CAS-Nummern |
3569-57-1 |
Physikalische Beschreibung |
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)
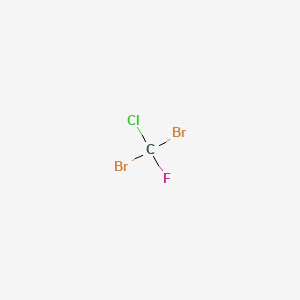
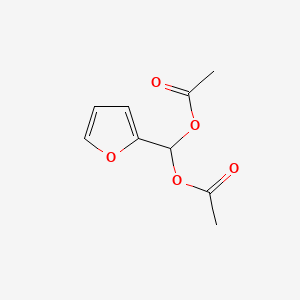
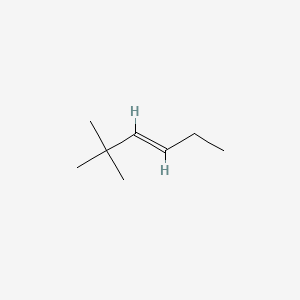
![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)
